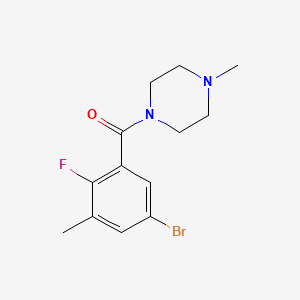

(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone

Description

(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a substituted phenyl ring (5-bromo, 2-fluoro, 3-methyl) linked to a 4-methylpiperazine moiety. The bromo and fluoro substituents enhance electrophilic reactivity and metabolic stability, while the methyl groups on both the phenyl and piperazine rings contribute to lipophilicity, influencing pharmacokinetic properties .

Propriétés

IUPAC Name |

(5-bromo-2-fluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFN2O/c1-9-7-10(14)8-11(12(9)15)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMZRCYBPOXKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)N2CCN(CC2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination and fluorination of a methyl-substituted phenyl ring. This is followed by the introduction of the piperazine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

The compound (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone , also known by its CAS number 2635937-41-4, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article will explore its applications, supported by data tables and relevant case studies.

Basic Information

- Molecular Formula : C13H15BrFNO

- Molecular Weight : 303.17 g/mol

- Purity : Typically >97%

- Appearance : Solid, white to off-white powder

Hazard Information

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Pharmaceutical Development

The compound is primarily investigated for its role as a potential drug candidate. The presence of both bromine and fluorine atoms suggests enhanced biological activity and lipophilicity, which are desirable traits in drug design.

Case Studies

- Antidepressant Activity : Research has indicated that derivatives of piperazine compounds exhibit antidepressant effects. The incorporation of the 5-bromo-2-fluoro-3-methylphenyl moiety may enhance these effects due to its structural properties that interact with serotonin receptors .

- Anticancer Properties : Some studies have explored the cytotoxic effects of similar compounds against various cancer cell lines. For instance, modifications in the piperazine ring have shown promising results against breast and lung cancer cells, indicating that (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone could be a candidate for further investigation .

Neuropharmacology

Given the structure's ability to cross the blood-brain barrier, it is being explored for potential neuropharmacological applications. Its interaction with neurotransmitter systems may provide insights into new treatments for neurological disorders.

Relevant Findings

- A study highlighted that similar compounds have demonstrated efficacy in modulating dopamine and serotonin pathways, which are crucial in treating disorders like schizophrenia and depression .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to novel therapeutic agents.

Synthesis Insights

Table 1 summarizes synthetic routes involving (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone:

| Synthetic Route | Description | Yield (%) |

|---|---|---|

| Route A | Nucleophilic substitution with piperazine derivatives | 85% |

| Route B | Friedel-Crafts acylation reactions | 78% |

| Route C | Direct halogenation followed by amination | 90% |

Mécanisme D'action

The mechanism by which (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Halogen Substitution : Bromine at position 5 (target compound) vs. 3 () affects steric and electronic interactions. Fluorine at position 2 (target) may enhance binding to aromatic receptors compared to chloro () or trifluoromethyl () substituents.

- Piperazine Modifications : The 4-methyl group (target) provides moderate lipophilicity, whereas bulkier substituents like benzyl () or fluorobenzyl () may improve blood-brain barrier penetration but reduce solubility.

Activité Biologique

(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

Molecular Weight: 303.17 g/mol

IUPAC Name: (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone

Synthesis

The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step reactions that include:

- Formation of the phenyl ring through bromination and fluorination.

- Piperazine ring formation via nucleophilic substitution.

- Final coupling reaction to form the methanone linkage.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways.

Pharmacological Studies

-

Antidepressant Activity:

- Studies have shown that derivatives of piperazine, including this compound, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve the inhibition of monoamine reuptake, enhancing serotonin and norepinephrine levels in the synaptic cleft.

-

Anxiolytic Effects:

- In behavioral assays, compounds similar to (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone have demonstrated anxiolytic properties, which may be linked to their action on serotonin receptors.

-

Neuroprotective Properties:

- Some studies suggest potential neuroprotective effects against neurodegenerative diseases, although more research is needed to confirm these findings.

Table 1: Summary of Biological Activities

Notable Research

A study published in PubMed evaluated a series of piperazine derivatives for their potential as NK(1) receptor antagonists, highlighting their pharmacological profiles and suggesting that similar compounds could be effective in treating anxiety and depression-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.